Ethyl 1-[4-(2-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[4-(2-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride is a synthetic organic compound that belongs to the piperidine class of chemicals This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethylphenoxybutyl group and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(2-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Substitution with the ethylphenoxybutyl group: The piperidine ring is then reacted with 2-ethylphenol and butyl bromide under basic conditions to introduce the ethylphenoxybutyl group.
Esterification: The resulting intermediate is esterified with ethyl chloroformate to form the ethyl ester moiety.
Formation of the hydrochloride salt: The final compound is obtained by treating the ester with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(2-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the ethylphenoxybutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[4-(2-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(2-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-[4-(2-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride can be compared with other piperidine derivatives such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
ethyl 1-[4-(2-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.ClH/c1-3-17-9-5-6-10-19(17)24-16-8-7-13-21-14-11-18(12-15-21)20(22)23-4-2;/h5-6,9-10,18H,3-4,7-8,11-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADOQMKDQGIRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCCN2CCC(CC2)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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